Trichloromethyl allyl perthioxanthate
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Overview
Description
Trichloromethyl allyl perthioxanthate is an organosulfur compound that features a trichloromethyl group attached to an allyl perthioxanthate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trichloromethyl allyl perthioxanthate typically involves the reaction of trichloromethyl-containing precursors with allyl perthioxanthate under controlled conditions. One common method involves the use of trichloromethyl radicals generated from trichloromethyl halides in the presence of a radical initiator or under photochemical conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .
Chemical Reactions Analysis
Types of Reactions: Trichloromethyl allyl perthioxanthate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trichloromethyl allyl perthioxanthate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of trichloromethyl allyl perthioxanthate involves the interaction of its trichloromethyl group with various molecular targets. The trichloromethyl group can undergo radical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Trichloromethylated Oxindoles: These compounds also contain a trichloromethyl group and are used in similar applications.
Allyl Sulfides: Compounds with allyl groups attached to sulfur atoms, used in organic synthesis.
Perthioxanthates: A class of compounds containing the perthioxanthate moiety, used in various chemical reactions.
Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
64057-58-5 |
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Molecular Formula |
C5H5Cl3S3 |
Molecular Weight |
267.6 g/mol |
IUPAC Name |
prop-2-enylsulfanyl(trichloromethylsulfanyl)methanethione |
InChI |
InChI=1S/C5H5Cl3S3/c1-2-3-10-4(9)11-5(6,7)8/h2H,1,3H2 |
InChI Key |
YIAUQSKJQIDQQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=S)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
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